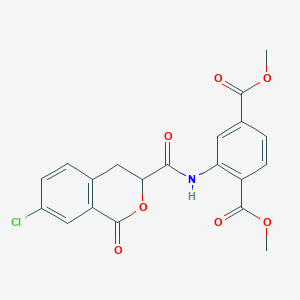
Dimethyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)terephthalate, also known as DCOIT, is a highly effective biocide that is widely used in various industries. It is a synthetic organic compound that has been extensively studied for its antimicrobial properties.
Applications De Recherche Scientifique
1. Crystallization of Polyethylene Terephthalate
A study investigated the role of Dimethyl terephthalate (DMTP) in the crystallization of poly(ethylene terephthalate) (PETP). DMTP, a model compound of PETP, was used to simulate the behavior of PETP in the presence of an organic acid salt, sodium o-chlorobenzoate (SOCB). This study provided insights into the reactions and kinetic constants governing these processes, significantly contributing to the understanding of PETP crystallization mechanisms (Legras et al., 1986).
2. Environmental Dissipation and Reduced Toxicity
Dimethyl terephthalate (DMT) is a primary ingredient in the manufacture of polyesters and plastics. The study on the environmental fate of DMT highlighted the role of microorganisms in its dissipation. The esterase gene dmtH was identified as a key factor in transforming DMT to a less toxic form, mono-methyl terephthalate (MMT), which has significant implications for environmental safety (Cheng et al., 2020).
3. Syntheses of Bi-functional Compounds
Research on the synthesis of bi-functional compounds from dimethyl terephthalate provided insights into the creation of various chemical structures, contributing to advancements in chemical synthesis and potential applications in materials science (Shimojo et al., 1968).
4. Electrochemical and Spectroscopic Characteristics
The electrochemical and spectroscopic characteristics of dimethyl terephthalate were studied to clarify its electrochromic characteristics. Such research is crucial for understanding the applications of dimethyl terephthalate in electronic and optical materials (Urano et al., 2004).
5. Antibacterial Activities of Derivatives
A study explored the synthesis of bis-1,3,4-oxadiazoline derivatives from dimethyl terephthalate and their antibacterial activities. This research contributes to the development of new antibacterial agents and has implications for pharmaceutical chemistry (Li et al., 2008).
Propriétés
IUPAC Name |
dimethyl 2-[(7-chloro-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO7/c1-27-18(24)11-4-6-13(19(25)28-2)15(7-11)22-17(23)16-8-10-3-5-12(21)9-14(10)20(26)29-16/h3-7,9,16H,8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOTURMUDOYDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2810155.png)
![2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2810156.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B2810157.png)
![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)
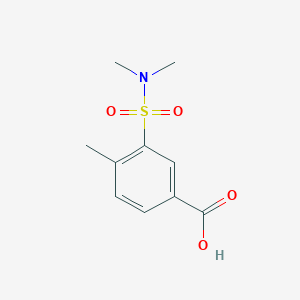

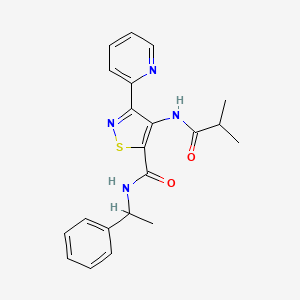
![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)

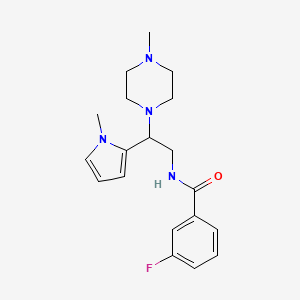
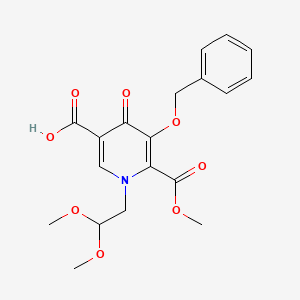
![[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride](/img/structure/B2810170.png)

